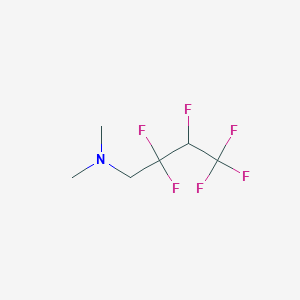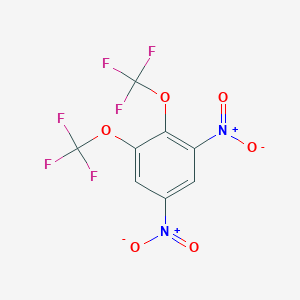
Bis(5-fluoro-2-methylphenyl)-carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(5-fluoro-2-methylphenyl)-carbonate, also known as 5F-MDMB-PINACA, is a synthetic cannabinoid that is used in research laboratories as an agonist to study the physiological effects of cannabinoid compounds. 5F-MDMB-PINACA is a potent agonist of the CB1 receptor and has been found to have a high affinity for this receptor, making it a useful tool for cannabinoid research. 5F-MDMB-PINACA is a fluorinated derivative of MDMB-PINACA, a synthetic cannabinoid that has been used in research for its ability to produce similar effects to THC. 5F-MDMB-PINACA is a relatively new compound, and its effects are still being studied.
作用机制
Bis(5-fluoro-2-methylphenyl)-carbonateCA is a potent agonist of the CB1 receptor, which is the primary target of cannabinoids. When Bis(5-fluoro-2-methylphenyl)-carbonateCA binds to the CB1 receptor, it triggers a cascade of biochemical reactions that result in the production of various neurotransmitters and hormones, such as dopamine and serotonin. These neurotransmitters and hormones are responsible for the physiological effects of cannabinoids, such as pain relief, anti-anxiety effects, and sedation.
Biochemical and Physiological Effects
Bis(5-fluoro-2-methylphenyl)-carbonateCA has been found to produce a variety of biochemical and physiological effects. These effects include analgesic, anti-inflammatory, anti-anxiety, and sedative effects. Bis(5-fluoro-2-methylphenyl)-carbonateCA has also been found to produce effects on the endocannabinoid system, including an increase in the production of endocannabinoids and a decrease in the degradation of endocannabinoids.
实验室实验的优点和局限性
Bis(5-fluoro-2-methylphenyl)-carbonateCA has several advantages for laboratory experiments. First, it is a potent agonist of the CB1 receptor, making it a useful tool for studying the effects of cannabinoids on the endocannabinoid system. Second, it is relatively easy to synthesize, making it an accessible compound for laboratory use. Finally, it produces a variety of effects on the endocannabinoid system, making it a useful tool for studying the effects of cannabinoids on the brain.
However, there are some limitations to using Bis(5-fluoro-2-methylphenyl)-carbonateCA in laboratory experiments. First, it is a relatively new compound, and its effects are still being studied. Second, it is a fluorinated derivative of MDMB-PINACA, which has been linked to adverse effects in some studies. Finally, it is not approved for human use, so its effects in humans are still unknown.
未来方向
There are several future directions for research on Bis(5-fluoro-2-methylphenyl)-carbonateCA. First, further studies should be conducted to better understand the biochemical and physiological effects of Bis(5-fluoro-2-methylphenyl)-carbonateCA. Second, further research should be conducted to examine the long-term effects of Bis(5-fluoro-2-methylphenyl)-carbonateCA on the endocannabinoid system. Third, further research should be conducted to examine the effects of Bis(5-fluoro-2-methylphenyl)-carbonateCA on the brain and behavior. Finally, further studies should be conducted to assess the safety and efficacy of Bis(5-fluoro-2-methylphenyl)-carbonateCA for therapeutic use.
合成方法
Bis(5-fluoro-2-methylphenyl)-carbonateCA can be synthesized from 5-fluoro-2-methylphenyl bromide, which can be obtained from commercial sources. The synthesis of Bis(5-fluoro-2-methylphenyl)-carbonateCA involves a series of reactions that involve the use of a Grignard reagent, a base, and a catalyst. The Grignard reagent is reacted with the base to form an intermediate, which is then reacted with the catalyst to form the final product. The reaction is typically carried out in an inert atmosphere, such as argon, to prevent the formation of byproducts.
科学研究应用
Bis(5-fluoro-2-methylphenyl)-carbonateCA has been used in a variety of scientific studies to examine the physiological effects of cannabinoid compounds. Bis(5-fluoro-2-methylphenyl)-carbonateCA has been found to produce similar effects to THC, including analgesic, anti-inflammatory, and anti-anxiety effects. Bis(5-fluoro-2-methylphenyl)-carbonateCA has also been used to study the effects of cannabinoid compounds on the endocannabinoid system and to study the effects of cannabinoids on the brain.
属性
IUPAC Name |
bis(5-fluoro-2-methylphenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-9-3-5-11(16)7-13(9)19-15(18)20-14-8-12(17)6-4-10(14)2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNXKWJZBHTLPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)OC(=O)OC2=C(C=CC(=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(5-fluoro-2-methylphenyl)-carbonate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-Dithiobis[(5-methoxyvinyl)pyridine]](/img/structure/B6312963.png)


![N-[1-Methyl-1-(p-tolyl)-2,2,3,3,3-pentafluoropropyl]acetamide](/img/structure/B6312979.png)




![3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%](/img/structure/B6313002.png)
![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)
![1-Methyl-3-(pentafluoroethyl)-5-[(phenylmethyl)thio]-4-(trifluoromethyl)-1H-pyrazole](/img/structure/B6313024.png)

